molecular formula C16H4F6O8 B14740724 2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid CAS No. 4841-80-9

2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid

Cat. No.: B14740724
CAS No.: 4841-80-9
M. Wt: 438.19 g/mol
InChI Key: DUEXNLBVFZOZLO-UHFFFAOYSA-N
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Description

2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid is a fluorinated aromatic compound It is characterized by the presence of six fluorine atoms and four carboxylic acid groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid typically involves the fluorination of biphenyl derivatives followed by carboxylation. One common method includes the use of hexafluorobenzene as a starting material, which undergoes a series of reactions to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carboxylic acid groups.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid groups. These interactions can affect various pathways, including enzymatic reactions and molecular binding processes.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another fluorinated biphenyl compound with different fluorination patterns.

    Hexafluorosilicic acid: A fluorinated compound with different structural properties and applications.

Properties

CAS No.

4841-80-9

Molecular Formula

C16H4F6O8

Molecular Weight

438.19 g/mol

IUPAC Name

4-(3,4-dicarboxy-2,5,6-trifluorophenyl)-3,5,6-trifluorophthalic acid

InChI

InChI=1S/C16H4F6O8/c17-7-1(9(19)11(21)5(15(27)28)3(7)13(23)24)2-8(18)4(14(25)26)6(16(29)30)12(22)10(2)20/h(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

DUEXNLBVFZOZLO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(=O)O)C(=O)O)F)C2=C(C(=C(C(=C2F)F)C(=O)O)C(=O)O)F

Origin of Product

United States

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